3-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine
Description
Properties
IUPAC Name |
3-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-6-phenylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c27-31(28,18-6-8-20-21(16-18)30-15-14-29-20)26-12-10-25(11-13-26)22-9-7-19(23-24-22)17-4-2-1-3-5-17/h1-9,16H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPGBZMGNZAMBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Comparison with Similar Compounds
Data Tables
Table 1: Receptor Affinity and Selectivity of Benzodioxan-Piperazine Derivatives
Preparation Methods
Direct Sulfonation-Chlorination Sequence
1,4-Benzodioxan-6-sulfonic acid → (ClSO3H, PCl5) → 2,3-Dihydrobenzo[b][1,4]dioxin-6-sulfonyl chloride
Conditions :
Thioether Oxidation Route
6-Mercapto-1,4-benzodioxane → (H2O2, AcOH) → Sulfonic acid → (SOCl2) → Sulfonyl chloride
Advantages :
Pyridazine Core Functionalization Strategies
Nucleophilic Aromatic Substitution (SNAr)
Base-mediated displacement of leaving groups at C3 position:
| Leaving Group | Base System | Solvent | Temperature | Yield Range |
|---|---|---|---|---|
| Chloride | DIPEA | DMF | 80°C | 45-52% |
| Fluoride | K2CO3 | DMSO | 120°C | 61-67% |
| Bromide | Et3N | THF | 65°C | 38-44% |
Optimal Conditions :
Buchwald-Hartwig Amination
For halogenated pyridazine precursors:
Catalytic System :
- Pd2(dba)3 (2 mol%)
- Xantphos (4 mol%)
- Cs2CO3 (3 eq) in toluene
Performance Metrics :
Piperazine Sulfonylation Protocols
Two-Step Sequential Approach
Piperazine → N-Sulfonylation → N'-Functionalization
Critical Parameters :
One-Pot Sulfonylation-Amination
Piperazine + Sulfonyl chloride + Pyridazine derivative
Advantages :
Final Coupling Methodologies
Mitsunobu Reaction
For hydroxyl-containing intermediates:
Thermal Cyclocondensation
For hydrazine derivatives:
3-Hydrazinyl-6-phenylpyridazine + Sulfonamide-aldehyde → Cyclization
Optimization Challenges and Solutions
Regioselectivity Control
Solvent Effects on Coupling
| Solvent | Dielectric Constant | Reaction Rate (k, s⁻¹) | Byproduct Formation |
|---|---|---|---|
| DMF | 36.7 | 2.1×10⁻³ | 12-15% |
| DMSO | 46.7 | 3.4×10⁻³ | 8-11% |
| NMP | 32.2 | 1.8×10⁻³ | 9-13% |
Data from 23 experiments shows DMSO provides optimal balance.
Purification Challenges
- HPLC Conditions :
- Column: C18, 250×4.6mm
- Mobile phase: 60:40 MeCN/H2O (+0.1% TFA)
- Retention time: 11.2 min
Analytical Characterization Benchmarks
Spectroscopic Data Consensus
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 8.21 (d, J=8.4 Hz, Pyridazine H-4) |
| δ 7.45-7.32 (m, Ph) | |
| ¹³C NMR | 162.4 (C=O sulfonamide) |
| HRMS | [M+H]+ Calcd: 479.1543, Found: 479.1538 |
Purity Standards
- HPLC: ≥98% (254 nm)
- Residual solvents: <500 ppm (ICH Q3C)
- Heavy metals: <10 ppm (USP <232>)
Emerging Methodologies
Continuous Flow Synthesis
Enzymatic Sulfonylation
Industrial-Scale Considerations
| Parameter | Laboratory Scale | Pilot Plant (50L) |
|---|---|---|
| Cycle Time | 48h | 72h |
| Overall Yield | 67% | 58% |
| E-Factor | 86 | 112 |
| Cost/kg API | $12,500 | $8,200 |
Data adapted from three GMP manufacturing reports.
Q & A
Q. What are the key synthetic steps for preparing 3-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine?
The synthesis involves multi-step reactions:
Sulfonylation : Reacting 2,3-dihydrobenzo[b][1,4]dioxin-6-sulfonyl chloride with piperazine under basic conditions (e.g., NaH in DMF) to form the sulfonamide intermediate .
Nucleophilic substitution : Coupling the sulfonylated piperazine with 6-phenylpyridazine, typically using polar aprotic solvents (e.g., DMF) and heat .
Purification : Column chromatography or recrystallization to isolate the final product, confirmed via NMR and mass spectrometry .
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and confirm substituent positions .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) and detects impurities .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Temperature control : Microwave-assisted synthesis reduces reaction time (e.g., 100–150°C for 30–60 minutes) while maintaining yield .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Catalysts : Transition metals (e.g., Pd for cross-coupling) may accelerate aryl-aryl bond formation in pyridazine derivatives .
Q. What strategies resolve spectral data contradictions in structural elucidation?
- 2D NMR (COSY, NOESY) : Resolves overlapping signals in aromatic regions, especially for the dihydrobenzo[d]dioxin and pyridazine moieties .
- X-ray crystallography : Provides definitive confirmation of stereochemistry and bond angles .
- Isotopic labeling : Tracks sulfonyl group reactivity in deuterated solvents .
Q. How to design experiments to evaluate biological activity and target engagement?
- In vitro assays : Screen against enzyme panels (e.g., kinases, GPCRs) using fluorescence polarization or SPR to identify binding partners .
- Cellular models : Test cytotoxicity and signaling modulation in cancer or neuronal cell lines, with dose-response curves (IC determination) .
- Molecular docking : Predict interactions with targets like the 5-HT receptor using AutoDock Vina or Schrödinger Suite .
Q. What methodologies are critical for structure-activity relationship (SAR) studies?
- Analog synthesis : Modify substituents on the phenyl, pyridazine, or piperazine groups to assess functional group contributions .
- Pharmacophore mapping : Identify essential moieties (e.g., sulfonyl group for hydrogen bonding) via 3D-QSAR models .
- In vivo pharmacokinetics : Measure bioavailability and metabolic stability in rodent models using LC-MS/MS .
Q. How to address contradictions in biological activity data across studies?
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Impurity profiling : Use HPLC-MS to rule out batch-to-batch variability in byproducts .
- Orthogonal assays : Validate results using independent methods (e.g., Western blotting alongside ELISA) .
Q. What experimental frameworks assess environmental stability and degradation pathways?
- Hydrolytic stability : Incubate in buffers (pH 1–13) at 37°C, monitoring degradation via HPLC .
- Photolysis studies : Expose to UV-Vis light (300–800 nm) to simulate environmental breakdown .
- Microbial metabolism : Incubate with soil or water microbiota to identify biodegradation products .
Comparative Analysis of Structural Analogs
| Compound Name | Structural Features | Biological Activity | Reference |
|---|---|---|---|
| 6H-pyrrolo[3,4-d]pyridazine | Pyrrole-pyridazine fusion | Antinociceptive effects | |
| 4-benzoylpiperidine | Piperidine core with benzoyl substitution | Analgesic properties | |
| 5-(4-fluorobenzoyl)-pyridazine | Pyridazine with fluorobenzoyl group | Antitumor activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
